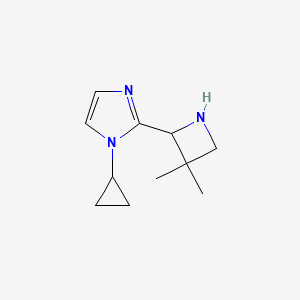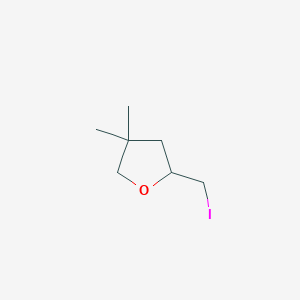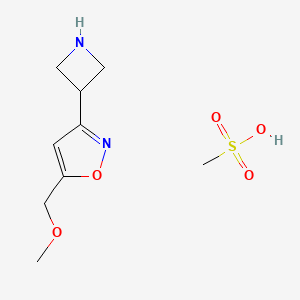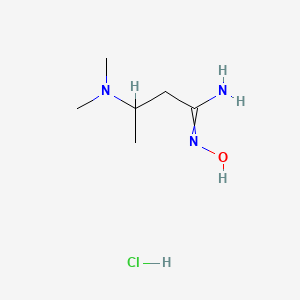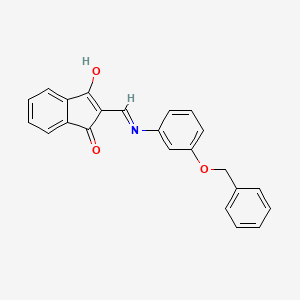
2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indane-1,3-dione derivatives, such as 2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione, involves several steps. One common approach is the halogenation of phthalic anhydrides, which are then converted into indane-1,3-diones using ethyl acetoacetate . Another method involves a four-component reaction involving indane-1,3-dione, 9-ethyl-9H-carbazole-3-carbaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalytic amount of piperidine .Molecular Structure Analysis
The molecular structure of 2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione is complex, with a phenylmethoxy group attached to a phenyl ring, which is then linked to an indane-1,3-dione core via an amino-methylene bridge.Chemical Reactions Analysis
Indane-1,3-dione, a core component of the compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can undergo various chemical reactions, including halogenation and multi-component reactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Alzheimer’s and AIDS Treatment
Indane-1,3-dione derivatives are prominent in medicinal chemistry due to their presence in biologically active compounds. For instance, Donepezil, a derivative, is used in treating Alzheimer’s disease, and Indinavir is utilized for AIDS treatment . The structural similarity of “2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione” to these compounds suggests potential applications in designing new therapeutics for neurodegenerative diseases and viral infections.
Organic Electronics: Electron Acceptor
This compound serves as an electron acceptor in organic electronics. Its application extends to designing dyes for solar cells, which are crucial for improving the efficiency of photovoltaic devices . The electron-accepting properties facilitate the development of novel materials for organic electronic devices.
Photopolymerization: Photoinitiators
In the field of photopolymerization, indane-1,3-dione derivatives act as photoinitiators. They play a vital role in initiating polymerization reactions when exposed to light, which is essential for creating polymers with specific properties for coatings, adhesives, and 3D printing applications .
Bioimaging: Contrast Agents
The compound’s derivatives are explored as contrast agents in bioimaging. Their ability to absorb and emit light at specific wavelengths makes them suitable for use in fluorescence microscopy and other imaging techniques to visualize biological processes .
Biosensing: Optical Sensing
Due to their optical properties, these derivatives are used in biosensing applications. They can detect the presence of various biological molecules, which is beneficial for diagnostics and environmental monitoring .
Non-Linear Optical (NLO) Applications: Chromophores
Indane-1,3-dione derivatives, including “2-(((3-(Phenylmethoxy)phenyl)amino)methylene)indane-1,3-dione,” are used as chromophores in NLO applications. They contribute to the development of materials that can modulate light in advanced optical systems .
Propiedades
IUPAC Name |
3-hydroxy-2-[(3-phenylmethoxyphenyl)iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-22-19-11-4-5-12-20(19)23(26)21(22)14-24-17-9-6-10-18(13-17)27-15-16-7-2-1-3-8-16/h1-14,25H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKHXDOVEUQWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

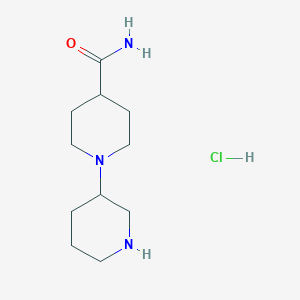

![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)
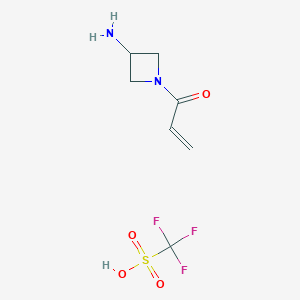
![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)
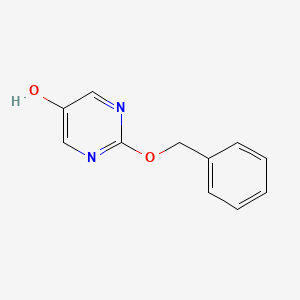
![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)

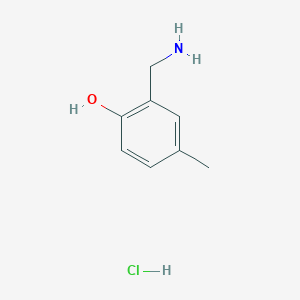
methyl-lambda6-sulfanone](/img/structure/B1384073.png)
